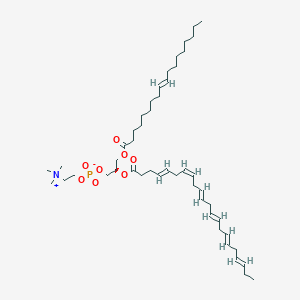

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine

Vue d'ensemble

Description

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid molecule that plays a crucial role in cellular membranes. It is composed of oleic acid and docosahexaenoic acid (DHA) esterified to the glycerol backbone of phosphatidylcholine. This compound is particularly significant due to its involvement in various biological processes, including membrane fluidity and signaling pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine can be synthesized through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of phospholipase A2 to catalyze the esterification of oleic acid and DHA to lysophosphatidylcholine. Chemical synthesis may involve the use of protecting groups and coupling reagents to achieve the desired esterification .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as marine organisms rich in DHA. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

CDP-Choline Pathway

The primary biosynthesis route involves:

-

Generation of 1-oleoyl-2-DHA diacylglycerol (DAG) via acyltransferase-mediated esterification.

-

Activation of choline to CDP-choline by CTP:phosphocholine cytidylyltransferase.

-

Transfer of phosphocholine to DAG by choline phosphotransferase (CEPT1/CPT1), forming 1-oleoyl-2-DHA PC .

Key Enzymatic Parameters :

| Enzyme | Substrate Specificity | Localization | Optimal pH |

|---|---|---|---|

| CEPT1 | Broad DAG specificity | Endoplasmic reticulum | 7.5–8.0 |

| CPT1 | Prefers 1-alkyl DAG derivatives | trans-Golgi | 6.8–7.2 |

Acyl Remodeling via Transacylation

The lysophosphatidylcholine (LPC)/transacylase pathway enables acyl chain exchange :

-

Substrates : 1-oleoyl LPC (donor) + 2-DHA LPC (acceptor)

-

Reaction : Transacylase transfers DHA from 2-DHA LPC to 1-oleoyl LPC, forming 1-oleoyl-2-DHA PC.

Critical Findings :

-

Bonito muscle LPC/transacylase achieves ~60% conversion efficiency under optimal conditions (20°C, pH 6.5) .

-

Enzyme activity is independent of substrate physical state (micellar vs. monomeric) .

Phospholipase A1 (PLA1)

-

Cleaves the sn-1 oleoyl group, producing 2-DHA LPC.

-

Activity : Hydrolysis rate of 1-oleoyl-2-DHA PC is 4× slower than 1-palmitoyl-2-DHA PC .

Phospholipase A2 (PLA2)

-

Targets the sn-2 DHA chain, yielding 1-oleoyl LPC.

-

Selectivity : Human pancreatic PLA2 shows 3.2× preference for DHA over linoleate at sn-2 .

Comparative Hydrolysis Rates :

| Substrate | PLA1 Activity (nmol/min/mg) | PLA2 Activity (nmol/min/mg) |

|---|---|---|

| 1-Oleoyl-2-DHA PC | 12.4 ± 1.2 | 28.6 ± 2.8 |

| 1-Palmitoyl-2-DHA PC | 48.3 ± 4.1 | 34.9 ± 3.1 |

Oxidation Reactions

The highly unsaturated DHA chain undergoes non-enzymatic peroxidation:

-

Primary products : 4-hydroxyhexenal, neuroprostanes.

-

Kinetics : Autoxidation rate increases 2.3× in membrane bilayers compared to micellar systems .

Intermolecular Acyl Migration

Spontaneous acyl chain migration occurs under physiological conditions:

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Lipid Studies

ODHPC serves as a model compound for studying lipid oxidation and membrane dynamics. Its unique fatty acid composition allows researchers to investigate how different lipid structures influence membrane behavior and stability.

Chemical Reactions

ODHPC undergoes various chemical reactions, including oxidation and reduction. These reactions can yield products that have distinct biological activities, making them useful for further research into lipid metabolism and signaling pathways.

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Formation of lipid peroxides | Oxidized phospholipids |

| Reduction | Hydrogenation of double bonds | Reduced phospholipids |

Biological Applications

Cellular Signaling

Research indicates that ODHPC plays a significant role in cellular signaling. It has been shown to influence membrane fluidity and the activity of various ion channels and receptors, thereby modulating cellular responses .

Neurobiology

ODHPC has been investigated for its effects on neurodegenerative diseases. Studies demonstrate that it enhances long-term potentiation (LTP) in the hippocampus, which is crucial for learning and memory processes. This suggests potential therapeutic applications in cognitive enhancement and neuroprotection .

Sleep Regulation

In animal studies, ODHPC administration increased paradoxical sleep duration, indicating its potential role in sleep regulation mechanisms . This effect may be attributed to its fatty acid residues rather than the choline component.

Medical Applications

Neuroprotective Effects

ODHPC has been explored for its neuroprotective properties. It has shown promise in enhancing cognitive functions and may be beneficial in treating conditions like Alzheimer's disease by improving neuronal signaling pathways .

Anti-inflammatory Properties

The compound exhibits inhibitory effects on 5-lipoxygenase, an enzyme involved in leukotriene production, which is linked to inflammation. ODHPC's ability to inhibit this enzyme suggests it could serve as an anti-inflammatory agent in various therapeutic contexts .

| Medical Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Enhances LTP | Improved memory function |

| Anti-inflammation | Inhibits 5-lipoxygenase | Reduced inflammation |

Industrial Applications

Nutraceuticals and Functional Foods

Due to its health benefits, ODHPC is utilized in the formulation of nutraceuticals and functional foods. Its incorporation into dietary supplements is aimed at promoting cardiovascular health and cognitive function.

Case Studies

- Long-Term Potentiation Enhancement

- Inflammatory Response Modulation

- Sleep Quality Improvement

Mécanisme D'action

The mechanism of action of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to cellular homeostasis .

Comparaison Avec Des Composés Similaires

- 1-Oleoyl-2-palmitoyl phosphatidylcholine

- 1-Oleoyl-2-arachidonoyl phosphatidylcholine

- 1-Oleoyl-2-linoleoyl phosphatidylcholine

Comparison: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is unique due to the presence of DHA, which imparts distinct biophysical properties and biological activities. Compared to other similar compounds, it has a higher degree of unsaturation, leading to greater membrane fluidity and enhanced signaling capabilities .

Activité Biologique

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that plays a significant role in cellular membranes and various biological processes. Comprising oleic acid and docosahexaenoic acid (DHA), ODPC is notable for its influence on membrane fluidity, cellular signaling, and potential therapeutic applications. This article explores the biological activity of ODPC, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Composition

This compound is characterized by its unique fatty acid composition:

- Oleic Acid : A monounsaturated fatty acid contributing to membrane fluidity.

- Docosahexaenoic Acid (DHA) : A polyunsaturated fatty acid known for its neuroprotective properties.

IUPAC Name

The IUPAC name for ODPC is:

Physical Properties

| Property | Value |

|---|---|

| CAS Number | 99296-82-9 |

| Molecular Weight | 786.06 g/mol |

| Solubility | Soluble in organic solvents |

| Charge at physiological pH | Approximately -1.5 |

Membrane Dynamics

ODPC significantly influences membrane dynamics due to its unsaturated fatty acid composition. Research indicates that the incorporation of ODPC into cellular membranes enhances fluidity and alters phase transitions, which is crucial for maintaining membrane integrity and function under varying physiological conditions .

Cellular Signaling

ODPC has been shown to modulate various signaling pathways:

- Protein Kinase C (PKC) Activation : Studies demonstrate that ODPC enhances PKC activity by facilitating its partitioning into the membrane, leading to increased histone phosphorylation rates .

- Adenylyl Cyclase Activity : ODPC potentiates Gsα-activated adenylyl cyclase activity in brain membranes, indicating its role in neurotransmitter signaling pathways .

Cognitive Function and Neuroprotection

Recent studies have explored the potential of ODPC in enhancing cognitive functions and providing neuroprotection:

- Animal Studies : Intraperitoneal injection of ODPC in rats improved discriminatory shock avoidance learning, suggesting cognitive enhancement properties .

- Alzheimer's Disease Research : Investigations into dietary choline intake highlight the role of phosphatidylcholine in cognitive functioning, with implications for Alzheimer's disease management .

Comparative Analysis with Similar Compounds

To understand the unique properties of ODPC, it is essential to compare it with other phosphatidylcholines:

| Compound | Fatty Acids Composition | Membrane Fluidity Effect | Signaling Modulation |

|---|---|---|---|

| This compound (ODPC) | Oleic Acid & DHA | High | Strong PKC activation |

| 1-Oleoyl-2-palmitoyl phosphatidylcholine | Oleic Acid & Palmitic Acid | Moderate | Limited PKC activation |

| 1-Oleoyl-2-arachidonoyl phosphatidylcholine | Oleic Acid & Arachidonic Acid | Moderate | Variable |

The presence of DHA in ODPC provides it with enhanced biophysical properties compared to other phospholipids with less unsaturation.

Neuroprotective Effects

A study conducted by Izaki et al. demonstrated that ODPC administration in animal models led to significant improvements in learning and memory tasks. The mechanism was attributed to enhanced synaptic plasticity mediated by increased PKC activity .

Dietary Implications

Research published in Clinical Nutrition emphasizes the importance of dietary choline sources like phosphatidylcholine in cognitive health. The study suggests that increasing dietary intake of compounds like ODPC could be beneficial for aging populations at risk for cognitive decline .

Propriétés

IUPAC Name |

[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEVDFOXMCHLKL-BFVLUCRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99296-82-9 | |

| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.